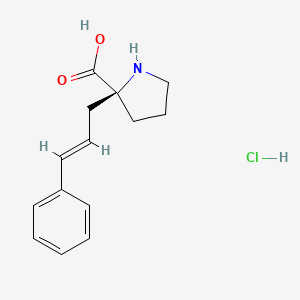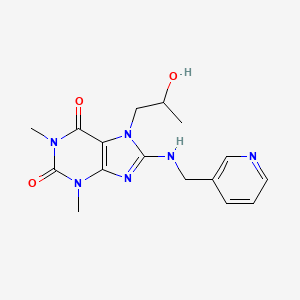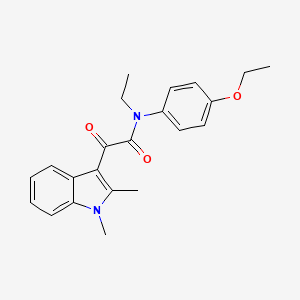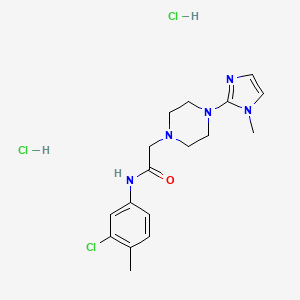![molecular formula C11H11N3O2S B2855870 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide CAS No. 1113111-28-6](/img/structure/B2855870.png)
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide” is a chemical compound with the molecular formula C11H11N3O2S. It has a molecular weight of 249.29 . This compound is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
The synthesis of oxadiazoles, including “this compound”, involves several steps. The process typically starts with the preparation of key intermediates, such as ketodithioesters . These intermediates are then reacted with appropriate reagents to form the desired oxadiazole compound .Molecular Structure Analysis
The molecular structure of “this compound” includes an oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these atoms allows for two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving “this compound” can vary depending on the specific conditions and reagents used. For instance, it has been reported that ketothioamides can react with bromoketones to form thioethers .It is typically stored at room temperature and is a powder in its physical form .
Scientific Research Applications
Synthesis and Biological Activity
- Novel dihydropyrimidine derivatives, including compounds related to "2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide", have been synthesized and characterized. These compounds were evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay, showing potential for therapeutic applications in diabetes management (Lalpara et al., 2021).
Anticancer Evaluation
- Research on 1,3,4-oxadiazole derivatives, including structures similar to "this compound", has demonstrated anticancer activity. These compounds were synthesized and evaluated in vitro against various cancer cell lines, indicating their potential as chemotherapeutic agents (Kaya et al., 2017).
Corrosion Inhibition
- The thermodynamic properties of 1,3,4-oxadiazole compounds, closely related to "this compound", have been studied for their role as corrosion inhibitors for mild steel in sulfuric acid medium. These studies highlight the potential industrial applications of such compounds in protecting metals against corrosion (Bouklah et al., 2006).
Nematocidal Activity
- A series of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group has been synthesized and evaluated for their nematocidal activities. Certain compounds within this series showed promising activity against Bursaphelenchus xylophilus, a plant-pathogenic nematode, suggesting potential agricultural applications (Liu et al., 2022).
Antimicrobial Activity
- New 1,3,4-oxadiazole derivatives have been designed and synthesized, showing significant antimicrobial activity against a range of bacteria. This underscores the potential of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria (Aghekyan et al., 2020).
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been shown to exhibit antibacterial effects .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Result of Action
oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), suggesting potential antibacterial activity .
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-15-8-4-2-7(3-5-8)11-13-10(16-14-11)6-9(12)17/h2-5H,6H2,1H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHQWGXLOWODTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Trifluoromethyl)pyridin-2-yl]imidazolidine-2-thione](/img/structure/B2855788.png)




![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2855796.png)

![7-[(4-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2855800.png)

![(2R,6R)-7-Oxa-1,4,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene;dihydrochloride](/img/structure/B2855803.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2855805.png)

